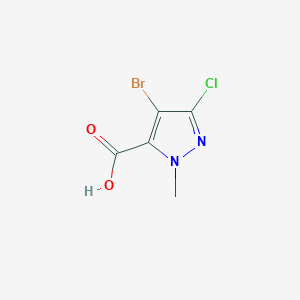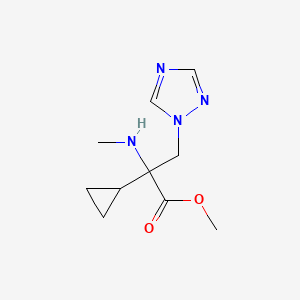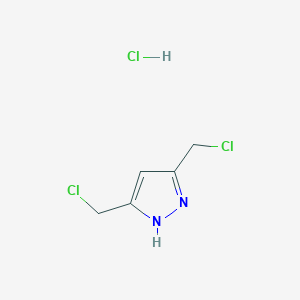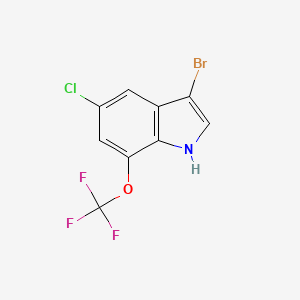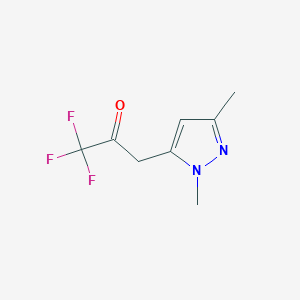
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one can be compared with other pyrazole derivatives such as:
1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Known for its herbicidal activity.
3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine: Used in various chemical syntheses.
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Studied for its potential biological activities.
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H9F3N2O/c1-5-3-6(13(2)12-5)4-7(14)8(9,10)11/h3H,4H2,1-2H3 |
InChI Key |
YEBWWPMVZMHETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


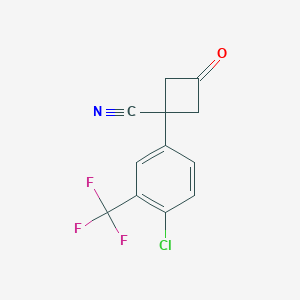

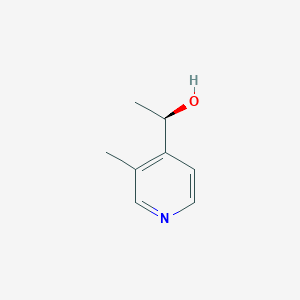


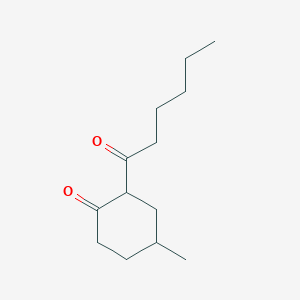
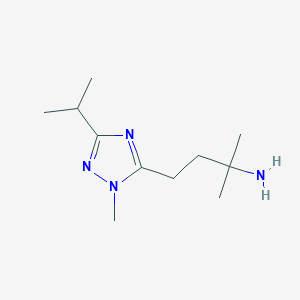
![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
